molecular formula C10H11N3O B1428043 [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol CAS No. 1249363-94-7

[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

Cat. No. B1428043
CAS RN: 1249363-94-7
M. Wt: 189.21 g/mol
InChI Key: XKKRXLNLROQQDS-UHFFFAOYSA-N
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Description

The compound “[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol” is a complex organic molecule that contains a pyrazole ring and a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and in this case, it has a methyl group attached to it. The pyridine ring is a six-membered ring with one nitrogen atom. The two rings are connected by a methylene (-CH2-) group, and there is a hydroxyl (-OH) group attached to the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and pyridine rings in separate steps, followed by their connection via a methylene group. The hydroxyl group could be introduced in the final step of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the rings would likely result in the formation of a planar structure due to the sp2 hybridization of these atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the hydroxyl group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar hydroxyl group might increase its solubility in water .

Scientific Research Applications

Drug Design and Pharmacology

Pyrazole derivatives, such as [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol, have been extensively studied for their pharmacological properties. These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects . The ability to modify the pyrazole core structure allows for the synthesis of numerous analogs with potential as therapeutic agents.

Catalysis

Pyrazole-based ligands, which can be synthesized from compounds like [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol, have shown promise in catalyzing various chemical reactions. For instance, they have been used in the oxidation of catechol to o-quinone, a reaction relevant in biochemistry and organic synthesis . The ligands’ coordination with metal ions plays a crucial role in their catalytic activity.

Biological Transformation Agents

The pyrazole moiety is a key component in ligands that act as biological transformation agents. These agents can facilitate the transformation of substrates in biological systems, potentially leading to the development of new drugs or biologically active molecules .

Anticancer Research

Compounds with the pyrazole structure have been investigated for their anticancer properties. Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit colony formation, suggesting their potential use in cancer treatment strategies .

Sensor Development

Pyrazole-based compounds are also being explored as sensors, particularly in the detection of cancer cells. Their unique chemical structure allows them to interact with specific biological targets, which could lead to the development of diagnostic tools for cancer .

Material Science

In material science, pyrazole derivatives are used to create novel materials with specific properties. These materials can have applications in various fields, including electronics, photonics, and nanotechnology .

Safety And Hazards

The safety and hazards associated with this compound would depend on its toxicity and reactivity. Proper safety measures should be taken when handling this compound .

Future Directions

The future research on this compound could involve studying its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also focus on improving its synthesis and understanding its mechanism of action .

properties

IUPAC Name

[2-(3-methylpyrazol-1-yl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-3-5-13(12-8)10-6-9(7-14)2-4-11-10/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKRXLNLROQQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol

CAS RN

1249363-94-7
Record name [2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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